molecular formula C17H15NO4 B14428032 2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid CAS No. 81461-96-3

2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid

Cat. No.: B14428032
CAS No.: 81461-96-3
M. Wt: 297.30 g/mol
InChI Key: ANXYAZSGTFSRDP-UHFFFAOYSA-N
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Description

2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azetidinone ring, which is a four-membered lactam, and a benzoic acid moiety substituted with a phenoxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the rhodium-catalyzed hydroformylation of N-(2-propenyl)-β-lactams, followed by subsequent reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The azetidinone ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid moiety.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidinone ring may yield a more oxidized lactam, while substitution reactions can introduce various functional groups to the phenoxymethyl moiety.

Scientific Research Applications

2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The azetidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxymethyl group can enhance the compound’s binding affinity to specific targets, while the benzoic acid moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.

Properties

CAS No.

81461-96-3

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

2-(2-oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid

InChI

InChI=1S/C17H15NO4/c19-16-8-9-18(16)15-7-6-12(10-14(15)17(20)21)11-22-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,20,21)

InChI Key

ANXYAZSGTFSRDP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)C2=C(C=C(C=C2)COC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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